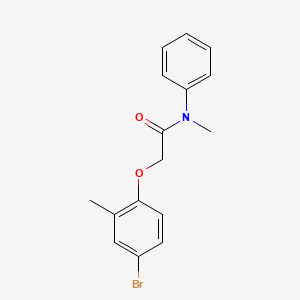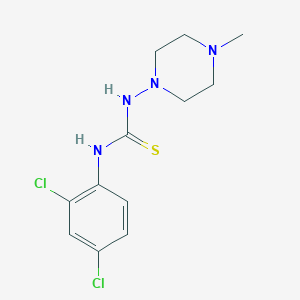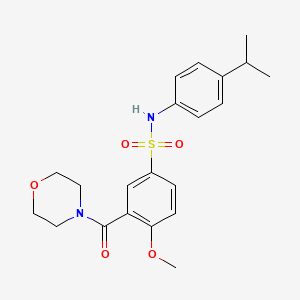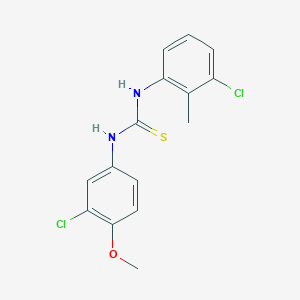![molecular formula C15H14N4OS B5853667 5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)
5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole
Descripción general
Descripción
5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole, also known as MPTT, is a tetrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTT exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Aplicaciones Científicas De Investigación
Chemoselective Methods
- 5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole (PMB-ST) has been applied in the chemoselective p-methoxybenzylation of alcohols under neutral conditions, as demonstrated by Kotturi, Tan, and Lear (2009). The activation of PMB-ST was achieved using silver triflate (AgOTf) in the presence of 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (Kotturi, S. R., Tan, J., & Lear, M. J., 2009).
Hydrogen-Bonded Chains and Aggregates
- Abonía and colleagues (2007) investigated the hydrogen-bonded chains in related compounds, demonstrating the formation of simple chains and tetramolecular aggregates via hydrogen bonds. These studies contribute to understanding the molecular interactions in compounds similar to 5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole (Abonía, R., Rengifo, E., Cobo, J., Low, J. N., & Glidewell, C., 2007).
Photodecomposition Studies
- Research by Alawode, Robinson, and Rayat (2011) on related tetrazole compounds, including photodecomposition studies, suggests potential industrial, agricultural, and medicinal applications. The photodecomposition process involves the formation of carbodiimides, hinting at the photochemical properties of tetrazole derivatives (Alawode, O. E., Robinson, C., & Rayat, S., 2011).
Structural Analysis via Crystallography
- Docking studies and X-ray crystallography on tetrazole derivatives by Al-Hourani et al. (2015) offer insights into molecular orientation and interactions, particularly in relation to the active sites of enzymes like cyclooxygenase-2. This research helps in understanding the structural characteristics of tetrazole compounds (Al-Hourani, B. J., El‐Barghouthi, M., McDonald, R., Al-Awaida, W., & Wuest, F., 2015).
Organic Synthesis Applications
- The use of 5-lithiotetrazoles, including derivatives of PMB-ST, in organic synthesis was demonstrated by Satoh and Marcopulos (1995). They showed the functionalization of benzylic tetrazoles, providing pathways for novel organic syntheses (Satoh, Y., & Marcopulos, N., 1995).
Photochemistry and Molecular Structure
- Gómez-Zavaglia et al. (2006) studied the photochemistry and molecular structure of a related compound, 5-methoxy-1-phenyl-1H-tetrazole, using infrared spectroscopy and DFT calculations. This research highlights the importance of molecular structure in understanding the photochemical behavior of tetrazole derivatives (Gómez-Zavaglia, A., Reva, I., Frija, L., Cristiano, M. L., & Fausto, R., 2006).
Synthesis and Antiproliferative Evaluation
- Gundugola and team (2010) synthesized and evaluated the antiproliferative properties of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles. This research is significant for understanding the potential medical applications of tetrazole derivatives in cancer treatment (Gundugola, A. S., Chandra, K., Perchellet, E., Waters, A. M., Perchellet, J., & Rayat, S., 2010).
Propiedades
IUPAC Name |
5-[(4-methoxyphenyl)methylsulfanyl]-1-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-20-14-9-7-12(8-10-14)11-21-15-16-17-18-19(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYXSMGYQPLMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5853588.png)


![N-{3,5-dichloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5853626.png)
![N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5853632.png)

![2-(3-fluorophenyl)-4-{3-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5853642.png)




![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)
![2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5853698.png)
